![molecular formula C23H23BrN2O3S B300951 2-{benzyl[(4-bromophenyl)sulfonyl]amino}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B300951.png)
2-{benzyl[(4-bromophenyl)sulfonyl]amino}-N-(2,3-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{Benzyl[(4-bromophenyl)sulfonyl]amino}-N-(2,3-dimethylphenyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a synthetic compound that has been developed for its ability to selectively inhibit a specific enzyme, making it a valuable tool for studying biochemical and physiological processes. In
Wissenschaftliche Forschungsanwendungen
2-{Benzyl[(4-bromophenyl)sulfonyl]amino}-N-(2,3-dimethylphenyl)acetamide has been used in a variety of scientific research applications. One of the most notable uses of this compound is in the study of enzyme activity. It has been found to selectively inhibit the activity of a specific enzyme, making it a valuable tool for studying the role of this enzyme in various biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of 2-{benzyl[(4-bromophenyl)sulfonyl]amino}-N-(2,3-dimethylphenyl)acetamide involves the selective inhibition of a specific enzyme. This enzyme plays a critical role in various biochemical and physiological processes, and the inhibition of its activity can provide valuable insights into these processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{benzyl[(4-bromophenyl)sulfonyl]amino}-N-(2,3-dimethylphenyl)acetamide are still being studied, but it is known to have a selective effect on the activity of a specific enzyme. This enzyme is involved in various processes such as cell signaling, metabolism, and gene expression, and the inhibition of its activity can have significant effects on these processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-{benzyl[(4-bromophenyl)sulfonyl]amino}-N-(2,3-dimethylphenyl)acetamide in lab experiments is its ability to selectively inhibit a specific enzyme. This makes it a valuable tool for studying the role of this enzyme in various biochemical and physiological processes. However, there are also limitations to its use, such as the complexity of the synthesis method and the potential for off-target effects.
Zukünftige Richtungen
There are many potential future directions for research involving 2-{benzyl[(4-bromophenyl)sulfonyl]amino}-N-(2,3-dimethylphenyl)acetamide. One area of interest is the study of the enzyme that it selectively inhibits and its role in various physiological and pathological processes. Another potential direction is the development of new compounds that can selectively inhibit other enzymes or proteins of interest. Additionally, the use of this compound in drug discovery and development is an area that could be explored further.
Synthesemethoden
The synthesis of 2-{benzyl[(4-bromophenyl)sulfonyl]amino}-N-(2,3-dimethylphenyl)acetamide involves a multi-step process that includes the use of various reagents and solvents. The exact details of the synthesis method are beyond the scope of this paper, but it is important to note that the process is complex and requires expertise in organic chemistry.
Eigenschaften
Produktname |
2-{benzyl[(4-bromophenyl)sulfonyl]amino}-N-(2,3-dimethylphenyl)acetamide |
---|---|
Molekularformel |
C23H23BrN2O3S |
Molekulargewicht |
487.4 g/mol |
IUPAC-Name |
2-[benzyl-(4-bromophenyl)sulfonylamino]-N-(2,3-dimethylphenyl)acetamide |
InChI |
InChI=1S/C23H23BrN2O3S/c1-17-7-6-10-22(18(17)2)25-23(27)16-26(15-19-8-4-3-5-9-19)30(28,29)21-13-11-20(24)12-14-21/h3-14H,15-16H2,1-2H3,(H,25,27) |
InChI-Schlüssel |
HWTIFZYJUJRGHM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.